3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a pyridine ring substituted with four chlorine atoms and a carboxamide group linked to a thiolane ring with a sulfone group.
Preparation Methods
The synthesis of 3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5,6-tetrachloropyridine.
Formation of Carboxamide: The carboxamide group is introduced through a reaction with an appropriate amine derivative.
Thiolane Ring Formation: The thiolane ring is formed by cyclization reactions involving sulfur-containing reagents.
Sulfone Group Introduction: The sulfone group is introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or thiol group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alkoxides).
Scientific Research Applications
3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and sulfone group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds to 3,4,5,6-tetrachloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide include:
3,4,5,6-tetrachloropyridine: Lacks the carboxamide and thiolane groups, making it less complex and less versatile.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)pyridine-2-carboxamide: Lacks the chlorine substitutions, which may affect its reactivity and stability.
Tetrachloropyridine derivatives: Various derivatives with different substituents on the pyridine ring, each with unique properties and applications.
The uniqueness of this compound lies in its combination of chlorine substitutions, carboxamide group, and thiolane ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(1,1-dioxothiolan-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4N2O3S/c11-5-6(12)8(16-9(14)7(5)13)10(17)15-4-1-2-20(18,19)3-4/h4H,1-3H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHIHBMZTDXRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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